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Compound of Interest

Compound Name: LASSBio-1829 HCl

CAS No.: 1807810-16-7

Cat. No.: B608480 Get Quote

Executive Summary
LASSBio-1829 HCl is a synthetic N-acylhydrazone derivative developed by the Laboratório de

Avaliação e Síntese de Substâncias Bioativas (LASSBio) at UFRJ. It functions as an orally

active inhibitor of IKK2 (IC₅₀ = 3.8 µM), a critical kinase in the NF-κB signaling pathway.[1] By

blocking IKK2, LASSBio-1829 prevents the phosphorylation and degradation of IκB, thereby

sequestering the transcription factor NF-κB in the cytoplasm and suppressing the expression of

pro-inflammatory mediators such as TNF-α, IL-1β, and iNOS.[1]

This guide provides a reproducible protocol for the convergent synthesis of the compound,

emphasizing the Suzuki-Miyaura coupling required for the aldehyde intermediate and the acid-

catalyzed condensation for the hydrazone formation.[1]

Chemical Identity & Pharmacophore
IUPAC Name: (E)-N'-(4-(1H-pyrrolo[2,3-b]pyridin-4-yl)benzylidene)-2-naphthohydrazide

hydrochloride

Molecular Formula: C₂₅H₁₈N₄O · HCl

Key Structural Motifs:
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7-Azaindole Core: Acts as a bioisostere of the purine ring, providing critical hydrogen bond

interactions (hinge binder) within the ATP-binding site of kinases.[1]

N-Acylhydrazone (NAH) Linker: A privileged scaffold providing rigidity and orienting the

two hydrophobic domains (naphthyl and azaindole-phenyl) for optimal receptor fit.

2-Naphthyl Moiety: Provides hydrophobic bulk to occupy the deep hydrophobic pocket of

the enzyme.[1]

Retrosynthetic Analysis
The synthesis of LASSBio-1829 is best approached via a convergent strategy. The molecule is

disconnected at the imine bond (

) of the N-acylhydrazone linker, revealing two key precursors:[1]

2-Naphthohydrazide (Fragment A): Derived from 2-naphthoic acid.

4-(7-Azaindol-4-yl)benzaldehyde (Fragment B): Derived from a Suzuki cross-coupling

between a 4-halo-7-azaindole and 4-formylphenylboronic acid.

Visualization: Retrosynthetic Logic
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Figure 1: Retrosynthetic breakdown of LASSBio-1829 HCl showing the convergent assembly

of the hydrazide and aldehyde fragments.[2]

Detailed Synthesis Protocol
Phase 1: Synthesis of 2-Naphthohydrazide (Fragment A)
This step converts the carboxylic acid to a hydrazide via a methyl ester intermediate to avoid

harsh conditions associated with direct acid-hydrazine coupling.[1]

Esterification:

Dissolve 2-naphthoic acid (1.0 eq) in absolute methanol (0.5 M concentration).

Add catalytic concentrated sulfuric acid (H₂SO₄, ~3 drops).[1]
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Reflux at 70°C for 6–8 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2).[1]

Workup: Concentrate solvent, neutralize with NaHCO₃, extract with dichloromethane

(DCM), dry over Na₂SO₄, and concentrate to yield methyl 2-naphthoate.[1]

Hydrazinolysis:

Dissolve methyl 2-naphthoate (1.0 eq) in ethanol.

Add hydrazine hydrate (80%, 10–20 eq) in excess to prevent dimer formation.[1]

Reflux for 4 hours. A white precipitate typically forms.[1]

Workup: Pour the reaction mixture onto ice/water. Filter the precipitate, wash with cold

ethanol, and dry under vacuum.[1]

Yield: Typically 85–90%.[1]

Phase 2: Synthesis of the Aldehyde Intermediate
(Fragment B)
The 7-azaindole moiety is introduced via a palladium-catalyzed Suzuki-Miyaura coupling.

Reagents:

4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[2]

4-Formylphenylboronic acid (1.2 eq)

Pd(PPh₃)₄ (0.05 eq)[1][2]

Na₂CO₃ (2M aqueous solution, 3.0 eq)[1]

Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

Procedure:

Degas the solvent mixture with nitrogen for 15 minutes.[1]
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Add the halide, boronic acid, and base.[1] Add the catalyst last under nitrogen flow.[1]

Heat to 90–100°C for 12 hours under inert atmosphere.

Workup: Cool to RT, dilute with ethyl acetate, wash with brine. Dry organic layer over

MgSO₄.[1][3]

Purification: Flash column chromatography (DCM/MeOH gradient) to isolate 4-(1H-

pyrrolo[2,3-b]pyridin-4-yl)benzaldehyde.

Phase 3: Convergent Condensation & Salt Formation[1]
Condensation (Free Base Formation):

Mix Fragment A (1.0 eq) and Fragment B (1.0 eq) in absolute ethanol.

Add 1 drop of concentrated HCl (catalytic).[1]

Stir at room temperature (RT) for 2–4 hours. The product often precipitates as a solid.[1]

Workup: Filter the solid, wash with cold ethanol and ether.[1] Recrystallize from

ethanol/DMF if necessary.

Hydrochlorination (Salt Formation):

Suspend the free base in a minimal amount of methanol.[1]

Add HCl in 1,4-dioxane (4M solution, 1.2 eq) dropwise at 0°C.

Stir for 1 hour; the mixture will clarify then reprecipitate.

Add diethyl ether to maximize precipitation.[1]

Filter and dry under vacuum to yield LASSBio-1829 HCl.

Characterization Profile
The following data is representative of the expected analytical profile for LASSBio-1829 HCl,
based on the structural class and literature data for the free base.
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Analytical Method
Expected Signal /
Observation

Interpretation

¹H NMR (DMSO-d₆) δ 12.10 (s, 1H)
Amide NH (

).[1] Diagnostic of NAH.

δ 8.60 (s, 1H)
Imine CH (

).[1] Confirms condensation.

δ 12.50 (br s, 1H)
Indole NH (7-azaindole ring).

[1]

δ 7.50 – 8.50 (m)
Aromatic protons (Naphthyl +

Phenyl + Azaindole).[1]

¹³C NMR (DMSO-d₆) δ ~163.5
Carbonyl (

).[1]

δ ~148.0
Imine (

).[1]

HPLC Purity > 98%
Retention time dependent on

C18/MeCN:H₂O gradient.

Melting Point > 250°C
High melting point

characteristic of HCl salts.[1]

Stereochemistry Note: The N-acylhydrazone double bond (

) typically exists in the (E)-configuration, which is thermodynamically favored and stabilized by
an intramolecular hydrogen bond between the amide NH and the imine nitrogen.[1]

Pharmacological Context
LASSBio-1829 HCl was designed using structure-based drug design (SBDD) to optimize

interactions with the IKK2 ATP-binding site.

Mechanism of Action: It acts as an ATP-competitive inhibitor.[1] The 7-azaindole moiety

mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the
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kinase (specifically residues Glu97 and Cys99 in IKK2).[1]

Pathway Impact: By inhibiting IKK2, the compound prevents the phosphorylation of IκBα.[1]

This keeps the NF-κB dimer (p50/p65) sequestered in the cytoplasm, preventing its nuclear

translocation and DNA binding.[1]
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Figure 2: Mechanism of action showing LASSBio-1829 inhibition of the NF-κB canonical

pathway.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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